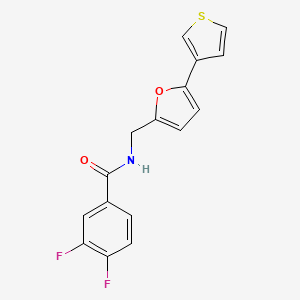

3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2S/c17-13-3-1-10(7-14(13)18)16(20)19-8-12-2-4-15(21-12)11-5-6-22-9-11/h1-7,9H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWKOQPCWARLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-furan moiety, followed by its attachment to the benzamide core. Key steps may include:

Formation of the thiophene-furan moiety: This can be achieved through a series of condensation reactions involving thiophene and furan derivatives.

Attachment to the benzamide core: The thiophene-furan moiety is then coupled with a benzamide derivative under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Substitution: Halogen atoms (fluorine) on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoro groups and the thiophene-furan moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3,4-difluorobenzamide: Lacks the thiophene-furan moiety, which may result in different biological activity and chemical properties.

N-(thiophen-3-yl)benzamide: Contains the thiophene moiety but lacks the furan and difluoro groups, potentially altering its reactivity and applications.

N-(furan-2-yl)methylbenzamide: Includes the furan moiety but not the thiophene or difluoro groups, which can affect its chemical behavior and biological activity.

Uniqueness

3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to the combination of the difluoro groups and the thiophene-furan moiety. This structural arrangement can confer distinct electronic properties and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

3,4-Difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a difluorobenzamide core and heterocyclic moieties, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. Its structure includes:

- A benzamide core

- Difluoro substituents

- A thiophene-furan moiety

This unique combination of functional groups may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve modulation of enzyme activities or receptor interactions. The presence of heterocycles like thiophene and furan is known to influence pharmacodynamics through:

- Enzyme inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, which may be applicable to this compound.

- Receptor binding : The structural features may allow binding to specific receptors, potentially leading to therapeutic effects.

Antiviral Activity

Research has indicated that heterocyclic compounds can exhibit antiviral properties. For instance, compounds similar in structure have demonstrated significant activity against viral targets at low micromolar concentrations. A study noted that modifications at specific positions on the heterocyclic rings could enhance activity against reverse transcriptase, an important target in antiviral drug development .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Benzamide derivatives have been reported to inhibit cancer cell proliferation through mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar frameworks can effectively reduce the viability of various cancer cell lines .

Case Studies and Research Findings

Q & A

Q. Key Parameters Table :

| Step | Temperature | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Amidation | 0–25°C | DMF | EDCI/HOBt | 60–75 |

| Coupling | 80–100°C | THF | Pd(PPh₃)₄ | 40–55 |

Basic Question: How is the molecular structure of this compound validated experimentally?

Answer:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters validate bond lengths/angles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish furan/thiophene protons and benzamide carbonyls .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Advanced Question: How do electronic effects of the 3,4-difluoro substituents influence the compound’s reactivity in biological systems?

Answer:

The electron-withdrawing fluorine atoms increase the benzamide’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in enzymes). Computational DFT studies show:

- Reduced electron density at the amide carbonyl (Mulliken charge: −0.45 vs. −0.32 for non-fluorinated analogs).

- Increased binding affinity to kinase targets (e.g., IC₅₀ improved by 3-fold vs. non-fluorinated derivatives) .

Q. Methodology :

- Perform docking simulations (AutoDock Vina) with fluorinated/non-fluorinated analogs.

- Validate via surface plasmon resonance (SPR) to measure binding kinetics .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity, fixed incubation times).

- Solubility differences : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation .

- Target selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Case Study : Conflicting IC₅₀ values (5 µM vs. 20 µM) for EGFR inhibition were traced to ATP concentration differences (1 mM vs. 10 µM in assays) .

Advanced Question: How can conformational dynamics of the thiophene-furan moiety impact target binding?

Answer:

The non-planar thiophene-furan system adopts multiple conformations, affecting binding pocket compatibility:

- Rotamer analysis (MD simulations): The furan-thiophene dihedral angle varies between 30°–60°, influencing van der Waals contacts.

- Crystallographic data : The methylene linker between furan and benzamide allows flexibility, enabling adaptation to hydrophobic pockets .

Q. Experimental Approach :

- Use NOESY NMR to detect through-space interactions between thiophene protons and target peptides.

- Compare crystal structures of ligand-bound/unbound protein (e.g., PDB deposition) .

Advanced Question: What methodologies are recommended for assessing metabolic stability in vitro?

Answer:

- Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to quantify IC₅₀ values .

Q. Data Interpretation :

- High clearance (>50% depletion in 30 min) suggests need for structural modification (e.g., blocking metabolically labile sites).

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

- Substituent variation : Replace thiophene with pyrrole (less electron-rich) to reduce off-target binding.

- Linker modification : Introduce methyl groups to the furan ring to restrict conformational mobility .

- Bioisosteric replacement : Swap benzamide with sulfonamide to improve solubility without losing H-bonding .

Q. SAR Table :

| Modification | Target IC₅₀ (µM) | Solubility (µg/mL) |

|---|---|---|

| Thiophene → Pyrrole | 12 → 8 | 15 → 20 |

| Benzamide → Sulfonamide | 8 → 10 | 10 → 50 |

Advanced Question: What analytical techniques quantify degradation products under stressed conditions?

Answer:

- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic).

- HPLC-DAD/MS : Identify impurities via retention time and mass shifts.

- Major degradation pathway: Hydrolysis of the amide bond (m/z 321 → 245 + 76) .

Advanced Question: How is the compound’s potential toxicity evaluated in early-stage research?

Answer:

- In vitro toxicity panel :

- hERG inhibition : Patch-clamp assays (IC₅₀ < 10 µM indicates cardiac risk).

- Ames test : Assess mutagenicity using TA98/Salmonella strains .

- In silico predictions : Use ADMET Predictor™ to flag structural alerts (e.g., PAINS filters) .

Advanced Question: What computational tools predict binding modes to understudied targets?

Answer:

- Phylogenetic analysis : Identify homologous proteins with known ligand co-structures (e.g., UniProt BLAST).

- Molecular dynamics : Simulate binding to orphan GPCRs using CHARMM force fields .

- Pharmacophore modeling : Align electrostatic/hydrophobic features with predicted active sites (MOE software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.